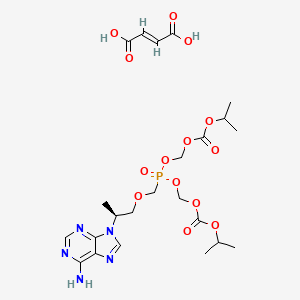

Tenofovir Disoproxil Fumarate(TDF)

Description

Conceptual Framework of Prodrug Chemistry in Antiviral Nucleotide Analogs

The development of antiviral nucleotide analogs has been a significant advancement in treating viral diseases. However, a major hurdle in their therapeutic use is their inherent chemical nature. Nucleotide analogs possess a phosphate (B84403) group, which is ionized at physiological pH, making them negatively charged and thus limiting their ability to cross cell membranes and be absorbed effectively when taken orally. nih.govnih.gov

To address this challenge, medicinal chemists employ the prodrug strategy. nih.gov A prodrug is a chemically modified version of the active drug, designed to improve its pharmacokinetic and pharmacodynamic properties. In the case of nucleotide analogs, the primary goal of creating a prodrug is to mask the negatively charged phosphonate (B1237965) group, thereby increasing the molecule's lipophilicity (its ability to dissolve in fats and cross lipid membranes). nih.govnih.gov

Several chemical moieties can be attached to the parent nucleotide analog to create a prodrug. These "promoieties" are designed to be stable in the gastrointestinal tract but are cleaved off by enzymes within the body to release the active drug at its target site. nih.gov Common strategies include esterification, such as with pivaloyloxymethyl (POM) or isopropyloxycarbonyloxymethyl (POC) groups. nih.gov Another approach involves creating phosphoramidates. nih.gov

The ideal prodrug possesses several key characteristics:

Enhanced Bioavailability: It should be readily absorbed after oral administration. nih.gov

Chemical Stability: It must remain intact until it reaches the desired location in the body. nih.gov

Efficient Conversion: Once at the target site, it should be efficiently converted to the active drug by cellular enzymes. nih.gov

Low Toxicity: The prodrug itself and the cleaved promoieties should be non-toxic. nih.gov

Evolution of Tenofovir (B777) Disoproxil Fumarate (B1241708) in Antiviral Research

The journey of Tenofovir Disoproxil Fumarate (TDF) from a promising chemical compound to a widely used antiviral medication marks a significant milestone in the fight against HIV and HBV. The parent compound, tenofovir, demonstrated potent antiviral activity in laboratory settings. drugbank.com However, its practical application was hindered by its very low oral bioavailability, a common issue with nucleotide analogs due to their charged phosphonate group. nih.govnih.govguidetopharmacology.org

To overcome this challenge, researchers developed the disoproxil prodrug form, which significantly enhances the oral absorption of tenofovir. nih.govnih.gov This innovation was a critical step in making tenofovir a viable therapeutic agent. TDF was patented in 1996 and received approval from the U.S. Food and Drug Administration (FDA) in 2001 for the treatment of HIV infection. wikipedia.orgnih.gov Its approval was based on clinical trials that demonstrated its effectiveness in both treatment-naive and treatment-experienced patients. oup.com

Further research and clinical studies expanded the therapeutic applications of TDF. In 2008, the FDA approved TDF for the treatment of chronic hepatitis B, establishing it as a preferred first-line therapy for this condition. nih.govnih.gov The efficacy of TDF against both HIV and HBV, combined with its once-daily dosing regimen, made it a cornerstone of many antiretroviral therapy (ART) regimens. patsnap.comcapes.gov.br

The success of TDF spurred further research into tenofovir prodrugs, leading to the development of Tenofovir Alafenamide (TAF). oup.comclinicaltrials.gov TAF is another prodrug of tenofovir designed to deliver the active drug more efficiently to target cells at a lower dose, thereby reducing systemic exposure and potential side effects. oup.comclinicaltrials.gov The evolution from tenofovir to TDF and subsequently to TAF illustrates the continuous effort in medicinal chemistry to optimize drug delivery and improve patient outcomes.

Interactive Data Table: Key Milestones in TDF Development

| Milestone | Year | Significance |

| Patenting of Tenofovir | 1996 | Acknowledged the novel antiviral compound. wikipedia.org |

| FDA Approval for HIV Treatment | 2001 | Made TDF a key component of HIV therapy. wikipedia.orgnih.gov |

| FDA Approval for Hepatitis B Treatment | 2008 | Expanded the therapeutic use of TDF. nih.gov |

Properties

Molecular Formula |

C23H34N5O14P |

|---|---|

Molecular Weight |

635.5 g/mol |

IUPAC Name |

[[(2S)-2-(6-aminopurin-9-yl)propoxy]methyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C19H30N5O10P.C4H4O4/c1-12(2)33-18(25)29-9-31-35(27,32-10-30-19(26)34-13(3)4)11-28-6-14(5)24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-;/m0./s1 |

InChI Key |

PUKNZLNJLJHBQF-KZHAMYRLSA-N |

Isomeric SMILES |

C[C@@H](COCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)N1C=NC2=C(N=CN=C21)N.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COCC(C)N1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Advanced Prodrug Design Methodologies for Tenofovir Disoproxil Fumarate

Synthetic Pathways for Tenofovir (B777) Disoproxil Fumarate (B1241708)

Tenofovir disoproxil fumarate (TDF) is a prodrug of tenofovir, a potent nucleotide analogue reverse transcriptase inhibitor. The synthesis of TDF involves the preparation of the active component, tenofovir, followed by its conversion to the disoproxil fumarate salt.

Multi-step Synthesis Routes (e.g., Adenine (B156593) Condensation, Alkylation, Phosphonate (B1237965) Ester Cleavage)

The manufacturing process for TDF is a multi-stage endeavor. acs.org A common route begins with the reaction of adenine with (R)-propylene carbonate. acs.orgsemanticscholar.org This step establishes the crucial stereocenter of the molecule. acs.org This is followed by a base-promoted alkylation of the resulting secondary alcohol with a tosylated hydroxymethylphosphonate diester. acs.org

The subsequent step involves the hydrolysis of the diethyl phosphonate esters to yield tenofovir. acs.org This can be achieved using reagents like bromotrimethylsilane (B50905) (TMSBr). nih.govacs.org Finally, an alkylative esterification converts tenofovir to its crude free base form, which is then treated with fumaric acid to crystallize and form the stable TDF salt. acs.orgchemicalbook.com

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Alkylation of adenine | (R)-propylene carbonate, Sodium hydroxide (B78521) acs.org |

| 2 | Alkylation of secondary alcohol | Tosylated diethyl(hydroxymethyl)phosphonate acs.orgnih.gov |

| 3 | Hydrolysis of phosphonate ester | Bromotrimethylsilane (TMSBr) nih.govacs.org |

| 4 | Esterification and salt formation | Chloromethyl isopropyl carbonate, Fumaric acid semanticscholar.org |

Chemoenzymatic Synthesis Approaches to Tenofovir and its Prodrugs

Chemoenzymatic strategies offer a more sustainable and efficient alternative for synthesizing tenofovir and its prodrugs. nih.govnih.govrsc.org These methods utilize enzymes as biocatalysts for key stereoselective steps, often leading to higher purity and reduced environmental impact. nih.govnih.gov

One approach involves the kinetic resolution of a racemic intermediate using a lipase (B570770). nih.govnih.gov For instance, immobilized lipase from Burkholderia cepacia can be used to selectively acylate one enantiomer, allowing for the separation of the desired (R)-ester with high enantiomeric excess (99% ee). nih.govacs.org Another strategy employs alcohol dehydrogenases (ADHs) for the stereoselective reduction of a prochiral ketone precursor. nih.govnih.gov This method can achieve quantitative conversion and excellent optical purity (>99% ee) of the corresponding (R)-alcohol intermediate. nih.govacs.org

These enzymatically produced chiral intermediates are then converted to tenofovir through a series of chemical steps, including aminolysis-hydrolysis, alkylation, and phosphonate ester cleavage. nih.govacs.org This chemoenzymatic route is applicable to the synthesis of both TDF and another prodrug, tenofovir alafenamide (TAF). nih.gov

| Enzymatic Strategy | Enzyme | Key Transformation | Reported Yield/Purity |

|---|---|---|---|

| Kinetic Resolution | Immobilized lipase from Burkholderia cepacia | Enantioselective transesterification of a racemic alcohol | 47% yield, 99% ee of (R)-ester nih.govacs.org |

| Stereoselective Reduction | Alcohol dehydrogenase (ADH) from Lactobacillus kefir | Reduction of a prochiral ketone to a chiral alcohol | 86% yield, >99% ee of (R)-alcohol nih.govacs.org |

Strategies for Enantioselective Synthesis of Tenofovir and Analogues

The biological activity of tenofovir is highly dependent on its stereochemistry, with the (R)-enantiomer being significantly more active. livescience.io Therefore, enantioselective synthesis is crucial.

One of the primary strategies involves the use of a chiral pool, starting from readily available chiral molecules like (R)-propylene carbonate. thieme-connect.com Another approach is asymmetric transfer hydrogenation of an achiral purine (B94841) derivative. acs.orgnih.govacs.org This method can achieve high enantiomeric excess (up to 97% ee) and good yields under mild reaction conditions. acs.orgacs.org This technique has been successfully applied to the synthesis of a range of tenofovir analogues. acs.orgnih.gov

Kinetic resolution, as mentioned in the chemoenzymatic section, is another powerful tool. thieme-connect.com For instance, the regioselective and enantioselective kinetic resolution of racemic propylene (B89431) oxide using a chiral catalyst can produce the desired intermediate with up to 97% ee. thieme-connect.com The development of reliable analytical methods, such as chiral high-performance liquid chromatography (HPLC), is essential to control the chiral purity of the final product and its intermediates. nih.govresearchgate.netresearchgate.netthieme-connect.com

Rational Design of Tenofovir Disoproxil as a Prodrug

Tenofovir itself has poor oral bioavailability due to its dianionic nature at physiological pH, which limits its ability to cross lipid membranes. nih.gov To overcome this, the prodrug tenofovir disoproxil was designed. cardiff.ac.uk

Structural Modifications for Enhanced Bioavailability of Tenofovir Base

The core of the prodrug strategy for tenofovir is to mask the negatively charged phosphonate group with lipophilic moieties that can be cleaved in vivo to release the active drug. cardiff.ac.uknih.gov In TDF, this is achieved by esterifying the phosphonate with two isopropoxycarbonyloxymethyl (POC) groups. cardiff.ac.uk This modification significantly increases the lipophilicity of the molecule, facilitating its absorption across the intestinal wall. nih.gov

Once absorbed, the disoproxil groups are enzymatically cleaved, releasing tenofovir. nih.gov This prodrug approach has been shown to enhance the oral bioavailability of tenofovir significantly. nih.gov Studies in animal models have demonstrated that oral administration of TDF leads to effective systemic delivery of tenofovir. nih.gov Research has also explored the use of esterase and efflux inhibitors to further enhance the bioavailability of TDF by preventing its premature degradation and transport out of cells. nih.gov

Role of Fumarate Salt in Formulation Stability

The formation of the fumarate salt of tenofovir disoproxil is a critical step in producing a stable and effective pharmaceutical product. researchgate.net While the tenofovir disoproxil free base is an oil, the fumarate salt is a crystalline solid, which is more suitable for formulation into tablets. acs.orgchemicalbook.com

Molecular Mechanisms of Antiviral Action of Tenofovir Diphosphate

Intracellular Biotransformation of Tenofovir (B777) Disoproxil Fumarate (B1241708) to Tenofovir Diphosphate (B83284)

TDF is a prodrug, a strategically modified version of the active compound tenofovir, designed to enhance its oral bioavailability. patsnap.comnih.gov Once absorbed, TDF undergoes a two-step intracellular transformation to become the active antiviral agent, TFV-DP. patsnap.compatsnap.com

Following oral administration, TDF is rapidly absorbed and undergoes hydrolysis. patsnap.comnih.gov This process, catalyzed by esterases present in the gut, plasma, and within cells, cleaves the disoproxil groups from the TDF molecule. nih.govnih.govresearchgate.net This initial step yields the parent compound, tenofovir. nih.govresearchgate.net The hydrolysis of the disoproxil side chains is a critical step that makes the subsequent phosphorylation possible. acs.org

Once tenofovir is formed within the cell, it undergoes two sequential phosphorylation steps, a process carried out by host cell kinases. nih.gov The first phosphorylation converts tenofovir to tenofovir monophosphate (TFV-MP). nih.gov Subsequently, a second phosphorylation event, catalyzed by a different set of cellular enzymes, converts TFV-MP to the active metabolite, tenofovir diphosphate (TFV-DP). nih.gov Studies have identified specific enzymes involved in this crucial activation process. For instance, adenylate kinase 2 is known to phosphorylate tenofovir to its monophosphate form in various tissues. nih.gov The subsequent conversion to the active diphosphate is mediated by enzymes such as pyruvate (B1213749) kinase muscle and creatine (B1669601) kinase muscle in different cell types. nih.gov This two-step phosphorylation is essential for the drug's antiviral efficacy. nih.gov

Interactive Data Table: Key Enzymes in Tenofovir Activation

| Step | Substrate | Product | Key Cellular Enzymes | Tissue Location |

| Phosphorylation 1 | Tenofovir | Tenofovir Monophosphate (TFV-MP) | Adenylate Kinase 2 | Peripheral Blood Mononuclear Cells, Vaginal Tissue, Colorectal Tissue |

| Phosphorylation 2 | Tenofovir Monophosphate (TFV-MP) | Tenofovir Diphosphate (TFV-DP) | Pyruvate Kinase Muscle (PKM), Pyruvate Kinase Liver, Red Blood Cell (PKLR) | Peripheral Blood Mononuclear Cells, Vaginal Tissue |

| Phosphorylation 2 | Tenofovir Monophosphate (TFV-MP) | Tenofovir Diphosphate (TFV-DP) | Creatine Kinase Muscle (CKM) | Colorectal Tissue |

Interference with Viral Polymerases

The antiviral activity of TFV-DP stems from its ability to interfere with viral polymerases, specifically the reverse transcriptase of HIV-1. patsnap.compatsnap.com

TFV-DP is a potent inhibitor of HIV-1 reverse transcriptase, an enzyme critical for the virus's ability to convert its RNA genome into DNA, a necessary step for integration into the host cell's genome. patsnap.comchemicalbook.com

TFV-DP is a structural analog of the natural substrate deoxyadenosine (B7792050) 5'-triphosphate (dATP). patsnap.comnih.gov This structural similarity allows TFV-DP to compete with dATP for the active site of the HIV-1 reverse transcriptase enzyme. nih.govchemicalbook.com By binding to the enzyme, TFV-DP effectively blocks dATP from being incorporated into the newly forming viral DNA strand.

Once incorporated into the growing viral DNA chain, TFV-DP acts as a chain terminator. patsnap.compatsnap.com The tenofovir molecule lacks the 3'-hydroxyl group that is essential for the formation of the phosphodiester bond required to add the next nucleotide. patsnap.compatsnap.com This absence of a 3'-OH group prevents further elongation of the DNA chain, effectively halting the replication process. patsnap.compatsnap.com This termination of DNA synthesis is the ultimate mechanism by which TDF prevents the production of new viral particles.

Interactive Data Table: Comparison of TFV-DP and dATP

| Molecule | Role in DNA Synthesis | Key Structural Feature | Outcome of Incorporation |

| Deoxyadenosine 5'-Triphosphate (dATP) | Natural substrate for DNA polymerase | Contains a 3'-hydroxyl group | Allows for continued elongation of the DNA chain |

| Tenofovir Diphosphate (TFV-DP) | Competitive inhibitor | Lacks a 3'-hydroxyl group | Causes chain termination, halting DNA synthesis |

Inhibition of Hepatitis B Virus Polymerase

The primary mechanism by which tenofovir diphosphate exerts its anti-HBV effect is through the inhibition of the HBV polymerase. nih.govnih.gov This enzyme is a reverse transcriptase that is crucial for the replication of the HBV genome. plos.org TFV-DP, being an analog of the natural substrate deoxyadenosine triphosphate (dATP), interferes with the normal function of this viral enzyme. nih.govdrugbank.com

The inhibition of HBV polymerase by tenofovir diphosphate occurs through a dual mechanism: competitive binding and chain termination. nih.govnih.gov

Competitive Binding: TFV-DP competes with the natural substrate, dATP, for the active site of the HBV polymerase. patsnap.comdrugbank.com Due to its structural similarity to dATP, TFV-DP can bind to the enzyme, thereby preventing the natural nucleotide from being incorporated into the growing viral DNA chain. patsnap.comnih.gov Research has shown that TFV-DP is a potent and competitive inhibitor of HBV polymerase, with a Ki (inhibition constant) of 0.18 μM, which is comparable to the Km (Michaelis constant) of the natural substrate dATP (0.38 μM). nih.gov This indicates a strong affinity of TFV-DP for the viral enzyme.

Chain Termination: Once incorporated into the growing HBV DNA chain, tenofovir acts as a chain terminator. patsnap.comnih.gov The structure of tenofovir lacks the 3'-hydroxyl group that is necessary for the formation of the phosphodiester bond required to add the next nucleotide. patsnap.com This structural feature makes it chemically impossible for the HBV polymerase to further elongate the DNA chain, effectively halting viral replication. nih.gov

Molecular Selectivity for Viral vs. Host Polymerases

A critical aspect of the therapeutic efficacy of tenofovir is its high selectivity for viral polymerases over human (host) DNA polymerases. nih.govnih.gov This selectivity is crucial for minimizing the drug's toxicity to the host's cells. nih.gov

Tenofovir diphosphate exhibits a significantly higher affinity for viral reverse transcriptases and polymerases compared to human cellular DNA polymerases α, β, δ, and ε. nih.govnih.gov Studies have demonstrated that TFV-DP is a weak inhibitor of human DNA polymerases. For instance, the Ki values for the inhibition of rat DNA polymerases α, δ, and ε* by TFV-DP were found to be significantly higher than those for viral polymerases, indicating a much lower inhibitory effect. nih.gov Specifically, the ratio of the Ki for TFV-DP to the Km for dATP for these host enzymes was 10.2 for polymerase α, 10.2 for polymerase δ, and 15.6 for polymerase ε*. nih.gov

Furthermore, the incorporation efficiency of TFV-DP by human DNA polymerases is markedly lower than that of the natural substrate, dATP. nih.gov Research indicates that the incorporation of TFV-DP into DNA by replicative DNA polymerases is approximately 1,000-fold less efficient than that of dATP. nih.gov This poor substrate affinity of TFV-DP for host polymerases contributes significantly to its favorable safety profile. nih.gov

While tenofovir shows low affinity for most human DNA polymerases, it has been noted that some nucleoside reverse transcriptase inhibitors can inhibit human mitochondrial DNA polymerase gamma (pol γ), which can lead to mitochondrial toxicity. asm.orgaopwiki.orgnih.gov However, tenofovir diphosphate is considered a weaker inhibitor of DNA pol γ compared to many other nucleoside reverse transcriptase inhibitors, with a reported Ki of 60 μM. asm.org This further underscores the molecular selectivity of tenofovir, which preferentially targets the viral polymerase, thereby minimizing interference with host cellular functions. nih.govasm.org

Preclinical Pharmacokinetics and Tissue Disposition of Tenofovir Disoproxil Fumarate

Absorption and Systemic Exposure of Tenofovir (B777) in Preclinical Models

Oral Bioavailability of Tenofovir Disoproxil Fumarate (B1241708) in Animal Models (e.g., mice, rats, dogs)

The oral bioavailability of tenofovir following the administration of TDF varies across different animal species. In preclinical studies, the oral bioavailability of tenofovir has been reported to be approximately 20% in mice, and around 30% in dogs. nih.gov In rats, the bioavailability of tenofovir from TDF has been observed to be slightly under 30%. nih.gov Another study in beagle dogs reported a bioavailability of 25.1% for tenofovir after oral administration of TDF. The design of TDF as a prodrug was a strategic approach to overcome the poor oral bioavailability of the parent compound, tenofovir, which is limited by its highly charged phosphonate (B1237965) group that restricts intestinal permeability. nih.govnih.gov

Table 1: Oral Bioavailability of Tenofovir from TDF in Animal Models

| Animal Model | Oral Bioavailability (%) |

|---|---|

| Mice | 20 |

| Rats | <30 |

| Dogs | 30 |

Influence of Gastrointestinal Metabolism on Prodrug Conversion

Research has shown that TDF is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pumps the prodrug out of intestinal cells, thereby limiting its absorption. nih.govnih.gov The interplay between intestinal esterases and efflux transporters creates a significant biochemical barrier to TDF absorption. nih.gov Studies using Caco-2 cell monolayers, a model for the intestinal barrier, have confirmed that inhibiting both esterase activity and P-gp-mediated efflux can substantially increase the transport of TDF. nih.govnih.gov For instance, the combination of certain inhibitors led to a marked increase in the apical to basolateral transport of TDF. nih.gov

Furthermore, the stability of TDF is pH-dependent. It is highly stable in the acidic environment of the stomach (pH 1.2) but becomes less stable at the higher pH found in the intestine (pH 6.8). nih.gov This suggests that the initial absorption window for the intact prodrug is crucial before it undergoes significant hydrolysis.

Distribution of Tenofovir and its Metabolites in Preclinical Tissues

Tissue-Specific Concentrations of Tenofovir in Animal Models (e.g., kidney, liver, lymphatic system, digestive tract)

Following oral administration of TDF, tenofovir distributes to various tissues, with the highest concentrations typically found in the organs of elimination and metabolism. drugbank.com Preclinical studies in animal models have demonstrated significant distribution to the kidney, liver, and intestinal contents. drugbank.comresearchgate.net

In mice, studies have shown that tenofovir diffuses widely, particularly in the digestive tract, liver, and kidneys. researchgate.net In one study, the tissue penetration factor, which compares tissue concentration to plasma concentration, exceeded 100% in all tissues examined except for the lung and brain, indicating significant tissue uptake. researchgate.net

The lymphatic system is another important site of distribution for tenofovir, particularly in the context of its antiviral activity. Studies have shown that TAF, another prodrug of tenofovir, leads to higher concentrations of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), in lymph nodes compared to TDF. nih.gov However, TDF results in higher concentrations of TFV-DP in the ileum and rectum. nih.gov

Table 2: Tissue Distribution of Tenofovir in Mice Following TDF Administration

| Tissue | Key Findings |

|---|---|

| Kidney | High concentrations observed, as it is a primary route of elimination. drugbank.comresearchgate.net |

| Liver | Significant distribution, being a key site of metabolism. drugbank.comresearchgate.net |

| Lymphatic System | Tenofovir distributes to lymphoid tissues. nih.gov |

| Digestive Tract | High concentrations are found in intestinal contents and tissues. drugbank.comresearchgate.net |

In Vitro Protein Binding Characteristics of Tenofovir

In vitro studies have consistently shown that tenofovir has very low binding to human plasma proteins. The protein binding is reported to be less than 0.7%. amazonaws.com This low level of protein binding means that a large fraction of the drug in the bloodstream is free and available to distribute into tissues and be taken up by cells for conversion to its active diphosphate form. This characteristic is generally favorable for drug distribution and efficacy.

Elimination Pathways of Tenofovir in Preclinical Systems

The primary route of elimination for tenofovir in preclinical models is through the kidneys. nih.govnih.gov Following intravenous administration, a substantial portion of the tenofovir dose, approximately 70-80%, is recovered in the urine as the unchanged drug. drugbank.com This indicates that renal excretion is the predominant clearance mechanism.

The renal elimination of tenofovir is a combination of two processes: glomerular filtration and active tubular secretion. drugbank.comnih.gov The active secretion involves specific transporter proteins located in the proximal tubules of the kidney. Key transporters implicated in the renal secretion of tenofovir include the organic anion transporters (OAT1 and OAT3) on the basolateral membrane of renal proximal tubular cells, which are responsible for the uptake of tenofovir from the blood into the tubular cells. nih.govpharmgkb.org Subsequently, efflux transporters on the apical membrane, such as multidrug resistance protein 4 (MRP4) and MRP8 (ABCC11), mediate the secretion of tenofovir into the urine. nih.gov Competition for these transporters with other drugs can potentially affect the elimination of tenofovir. drugbank.com Metabolism by the cytochrome P450 enzyme system is not involved in the clearance of tenofovir. drugbank.com

Renal Excretion Mechanisms

The primary route of elimination for tenofovir, the active form of tenofovir disoproxil fumarate (TDF), is through the kidneys. nih.govnih.gov Preclinical and clinical studies have established that renal excretion of tenofovir is a multifaceted process involving both glomerular filtration and active tubular secretion. nih.govnih.gov Approximately 20% to 30% of the total renal excretion of tenofovir is attributed to active tubular secretion. nih.gov This active transport process is crucial for the efficient elimination of the drug from the bloodstream into the urine.

The mechanism of renal excretion begins with the filtration of tenofovir from the blood through the glomeruli. Subsequently, the portion of the drug that is not filtered undergoes active secretion into the renal tubules. This secretion is a two-step process involving transporters on the basolateral and apical membranes of the proximal tubule cells. First, tenofovir is taken up from the blood into the proximal tubule cells across the basolateral membrane. Following this uptake, it is then effluxed from these cells across the apical membrane into the tubular lumen, to be excreted in the urine. nih.govnih.gov

Role of Organic Anion Transporters in Renal Clearance

The active tubular secretion of tenofovir is mediated by specific drug transporters, primarily Organic Anion Transporters (OATs) and Multidrug Resistance-Associated Proteins (MRPs). nih.govnih.gov At physiological pH, tenofovir exists as an anion, which gives it an affinity for anion-specific transporters. nih.gov

Basolateral Uptake: The uptake of tenofovir from the blood into the proximal tubule cells is predominantly mediated by the human Organic Anion Transporter 1 (hOAT1) and to a lesser extent, by hOAT3. nih.govnih.gov Preclinical studies using OAT1 knockout mice have demonstrated the critical role of this transporter in tenofovir's renal handling. In these studies, the absence of OAT1 prevented the toxic accumulation of tenofovir in renal proximal tubules, suggesting that OAT1 is a major transporter for TDF into these cells. nih.gov While hOAT1 has a higher affinity for tenofovir, hOAT3, which is also expressed in the kidney, contributes to its transport. nih.gov

Apical Efflux: Following its uptake into the proximal tubule cells, tenofovir is actively transported into the tubular lumen by efflux transporters located on the apical membrane. The key transporters involved in this step are the Multidrug Resistance-Associated Protein 4 (MRP4) and, to a lesser extent, MRP2. nih.govnih.gov Studies have shown that MRP4 plays a significant role in the efflux of tenofovir into the urine, thereby preventing its intracellular accumulation and potential toxicity. nih.gov Research in MRP4 knockout mice revealed that the absence of this transporter can lead to increased intracellular concentrations of tenofovir, highlighting its protective role in renal clearance. nih.gov The contribution of MRP2 to the renal excretion of tenofovir is considered to be less significant. nih.gov

The coordinated action of these uptake (OAT1, OAT3) and efflux (MRP4, MRP2) transporters in the proximal tubules is essential for the efficient renal clearance of tenofovir.

Data Tables

Table 1: Preclinical Pharmacokinetic Parameters of Tenofovir Following Oral Administration of Tenofovir Disoproxil Fumarate in Animal Models

| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Rat | 25 | 288.1 | 0.5 | 1,234 |

| Beagle Dog | 10 | 350 | 1.0 | 2,500 |

| Mouse | 50-1000 | Dose-dependent increase | ~1.0-2.0 | Dose-dependent increase |

This table presents a summary of pharmacokinetic parameters from various preclinical studies and is intended for illustrative purposes. Actual values may vary depending on the specific study conditions.

Table 2: Tissue Distribution of Tenofovir in Mice Following Oral Administration

| Tissue | Tissue-to-Plasma Concentration Ratio |

| Digestive Tract | High |

| Liver | High |

| Kidneys | High |

| Lymphatic System | Moderate |

| Pancreas | Moderate |

| Adipose Tissue | Moderate |

| Lungs | Low |

| Brain | Low |

This table, derived from preclinical studies in mice, illustrates the relative distribution of tenofovir across various tissues. nih.govresearchgate.net The tissue penetration factor is calculated as the ratio of the drug concentration in the tissue to that in the plasma. nih.gov

Molecular Basis of Antiviral Resistance to Tenofovir

Mutations in HIV-1 Reverse Transcriptase Conferring Tenofovir (B777) Resistance

The K65R mutation in the HIV-1 reverse transcriptase is a primary mutation selected in patients undergoing antiretroviral therapy containing tenofovir disoproxil fumarate (B1241708). nih.gov This mutation involves the substitution of lysine (K) with arginine (R) at codon 65. The K65R mutation confers reduced susceptibility to tenofovir and other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), with the exception of zidovudine. nih.govnih.gov

The mechanism of resistance conferred by K65R is primarily due to a decreased incorporation of tenofovir diphosphate (B83284) (TFV-DP) into the growing viral DNA chain. nih.gov Structural analyses have revealed that the substitution of the smaller lysine with the bulkier arginine at position 65, along with the neighboring arginine at position 72, creates a molecular platform that restricts the conformational flexibility of the enzyme's active site. nih.gov This steric hindrance leads to a discriminatory effect, where the RT enzyme preferentially binds and incorporates the natural deoxynucleotide triphosphates (dNTPs) over TFV-DP. nih.gov

Biochemical studies have quantified the impact of the K65R mutation on the kinetics of TFV-DP incorporation. Pre-steady-state kinetic analyses have shown that the K65R mutation leads to a significant decrease in the rate of TFV-DP incorporation (kpol) by more than 20-fold, while having a more modest effect on the incorporation of the natural substrate dATP (approximately a 4.5-fold decrease). nih.gov This differential effect on the incorporation of the drug versus the natural substrate is the basis for the observed resistance.

Table 1: Impact of K65R Mutation on Tenofovir Diphosphate Incorporation Kinetics

| Parameter | Wild-Type RT | K65R Mutant RT | Fold Change |

| dATP kpol (s-1) | Varies by study | Decreased ~4.5-fold | ~4.5 |

| TFV-DP kpol (s-1) | Varies by study | Decreased >20-fold | >20 |

Data synthesized from multiple pre-steady-state kinetic analyses. nih.gov

The 69-insertion mutations are a rarer pathway to NRTI resistance, often emerging in viruses that already harbor multiple thymidine analog-associated mutations (TAMs). nih.gov These mutations involve the insertion of two or more amino acids between codons 69 and 70 in the β3-β4 loop of the fingers subdomain of the HIV-1 RT. nih.gov When present with TAMs, these insertions can confer high-level resistance to a broad range of NRTIs, including tenofovir. nih.govnih.gov

The primary mechanism of resistance conferred by the 69-insertion mutations is the enhanced ATP-mediated phosphorolytic excision of the incorporated chain-terminating drug, including tenofovir. nih.gov This process effectively removes the incorporated drug from the 3' end of the viral DNA, allowing DNA synthesis to resume. The insertion mutations are thought to increase the flexibility of the β3-β4 loop, which facilitates the binding of ATP to the enzyme and the subsequent excision reaction. nih.gov The presence of TAMs, particularly T215Y, works in concert with the 69-insertion to significantly enhance this excision activity. nih.govnih.gov

Thymidine analog-associated mutations (TAMs) are a group of mutations in the HIV-1 reverse transcriptase that are selected by thymidine analogs like zidovudine (AZT) and stavudine (d4T). stanford.edu Common TAMs include M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. iasusa.org While not directly selected by tenofovir, the accumulation of multiple TAMs can lead to cross-resistance to tenofovir. asm.orgnih.gov

The mechanism of tenofovir resistance in the presence of TAMs is also primarily through enhanced excision of the incorporated drug. nih.gov The presence of three or more TAMs, particularly when including M41L or L210W, has been associated with a reduced virologic response to tenofovir-containing regimens. asm.org The accumulation of these mutations alters the structure of the dNTP binding pocket, which not only can reduce the incorporation of some NRTIs but also enhances the ability of the enzyme to use ATP to remove the incorporated drug. nih.gov The degree of resistance to tenofovir generally increases with the number of TAMs present. nih.gov

Table 2: Impact of Thymidine Analog-Associated Mutations (TAMs) on Tenofovir Susceptibility

| Number of TAMs | Median Fold Reduced Susceptibility to Tenofovir (without M184V) | Median Fold Reduced Susceptibility to Tenofovir (with M184V) |

| 0 | 1.0 | 0.7 |

| 1 | 1.2 | 0.8 |

| 2 | 1.5 | 1.0 |

| 3 | 2.1 | 1.3 |

| 4 | 2.8 | 1.8 |

| 5 | 3.5 | 2.2 |

| 6 | 4.0 | 2.5 |

Data adapted from studies on clinical isolates. The M184V mutation can resensitize the virus to tenofovir to some extent. nih.gov

Mutations in Hepatitis B Virus Polymerase Conferring Tenofovir Resistance

While tenofovir has a high genetic barrier to resistance in HBV, certain mutations in the HBV polymerase can lead to reduced susceptibility. wellcomeopenresearch.orgnih.gov

Several key mutations in the HBV reverse transcriptase domain of the polymerase have been associated with reduced susceptibility to tenofovir. The rtA194T mutation has been identified in HBV/HIV co-infected patients receiving tenofovir and has been shown in vitro to be associated with partial resistance to the drug. nih.gov However, its clinical significance is still being evaluated, and some studies suggest it does not confer resistance in vitro. nih.govresearchgate.net

The rtA181T/V mutations have been observed in patients experiencing treatment failure with other nucleoside analogs and have been shown to cause a 2- to 3-fold decrease in susceptibility to tenofovir in cell culture assays. nih.gov The rtN236T mutation, a primary adefovir resistance mutation, can also confer a slight reduction in tenofovir susceptibility. nih.gov The combination of rtA181T and rtN236T has been shown to further increase resistance to tenofovir. nih.govmedtextpublications.com

Table 3: Fold Change in Tenofovir Susceptibility for HBV Polymerase Mutations

| Mutation | Fold Change in EC50 for Tenofovir |

| rtA194T | 1.5 - 7.6 (conflicting data) |

| rtA181T/V | 2 - 3 |

| rtN236T | 3 - 4 |

| rtA181T + rtN236T | Increased resistance compared to single mutations |

| rtA181V + rtN236T | 2.5 - 3.8 |

EC50 is the half-maximal effective concentration. Data synthesized from multiple in vitro studies. nih.govnih.govnih.govnih.gov

The precise molecular mechanisms by which these HBV polymerase mutations reduce tenofovir susceptibility are still under investigation. However, it is believed that these mutations alter the conformation of the enzyme's active site, leading to a decreased binding affinity for tenofovir diphosphate or a reduced rate of its incorporation into the elongating viral DNA. nih.gov

For instance, the rtA181T/V and rtN236T mutations are located in the dNTP binding pocket of the polymerase and are thought to sterically hinder the binding of tenofovir diphosphate. The combination of these mutations may have an additive or synergistic effect on reducing drug binding and incorporation. The rtA194T mutation is located in a region that may influence the positioning of the DNA primer-template, which could indirectly affect the efficiency of tenofovir incorporation. researchgate.net Further structural and biochemical studies are needed to fully elucidate the mechanisms of tenofovir resistance in HBV.

Evolution of Resistance in Viral Populations in Research Models

The evolution of resistance to Tenofovir Disoproxil Fumarate (TDF) in viral populations has been extensively studied in various research models, primarily focusing on Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). These models, ranging from in vitro cell cultures to in vivo animal studies, have provided critical insights into the genetic pathways and molecular mechanisms that lead to reduced susceptibility to this nucleotide reverse transcriptase inhibitor.

For HIV-1, the primary mutation associated with TDF resistance is the K65R substitution in the reverse transcriptase (RT) enzyme. nih.govasm.org This mutation has been consistently observed in both laboratory and clinical settings. Research models have been instrumental in elucidating the dynamics of the emergence of K65R and its impact on viral fitness and drug susceptibility.

In vivo studies utilizing simian immunodeficiency virus (SIV) or chimeric simian/human immunodeficiency virus (SHIV) in macaques have been particularly informative. Prolonged monotherapy with tenofovir in SIV-infected macaques has been shown to invariably lead to the emergence of viral mutants with the K65R substitution in RT. nih.gov In a study involving RT-SHIV, a chimeric virus containing the HIV-1 RT, the K65R mutation became detectable in the plasma viral RNA of all twelve animals within 2 to 12 weeks of starting tenofovir treatment, with a median time of 4 weeks. nih.gov Interestingly, this study also identified the transient emergence of the K70E mutation in all animals within the first four weeks of therapy, which was subsequently replaced by the K65R mutant. nih.gov

The K65R mutation typically confers a 2- to 5-fold reduction in in vitro susceptibility to tenofovir. nih.gov Phenotypic analyses of in vitro-selected viruses harboring the K65R mutation have demonstrated a 1.9- to 4.1-fold increase in the 50% effective concentration (EC50) of tenofovir compared to the wild-type virus. asm.org

In vitro resistance selection experiments have further detailed the evolutionary pathways to TDF resistance. When HIV-1 is cultured in the presence of increasing concentrations of tenofovir, the K65R mutation is a common outcome. nih.govasm.org The development of resistance can be influenced by the presence of other antiretroviral agents. For instance, in cultures with low concentrations of both emtricitabine and tenofovir, the M184I mutation (associated with emtricitabine resistance) often appears before the K65R mutation. nih.govasm.org At higher drug concentrations, viruses with both K65R and M184V/I mutations can be selected. nih.govasm.org It is noteworthy that while K65R confers resistance to tenofovir, the M184V mutation can increase susceptibility to it. nih.govmdpi.com

The evolution of TDF resistance in HBV is more complex and appears to have a higher genetic barrier, often requiring the accumulation of multiple mutations. nih.goveasl.eu In vitro and clinical studies have identified a number of putative resistance-associated mutations (RAMs) in the HBV polymerase. nih.gov However, unlike the singular prominence of K65R in HIV, a single mutation is generally not sufficient to confer clinically significant resistance to tenofovir in HBV. nih.gov

One study identified a novel quadruple mutation (rtS106C, rtH126Y, rtD134E, and rtL269I) associated with tenofovir resistance in HBV. nih.gov Another in vitro study reported that the rtA194T mutation in combination with lamivudine resistance mutations (rtL180M and rtM204V) resulted in a modest increase in the EC50 of tenofovir. However, the rtA194T mutation alone did not confer in vitro resistance.

Research models have been crucial in defining the mutational landscape of TDF resistance. The following tables summarize key findings from these studies.

Research Findings on TDF Resistance Evolution in HIV/SIV Models

| Research Model | Virus | Key Mutations | Time to Emergence | Fold Change in Tenofovir Susceptibility | Reference |

| In vivo (Rhesus Macaques) | RT-SHIV | K70E | 1-4 weeks | Not specified | nih.gov |

| In vivo (Rhesus Macaques) | RT-SHIV | K65R | 2-12 weeks | Not specified | nih.gov |

| In vivo (Rhesus Macaques) | SIVmac251 | K65R | Consistently observed with prolonged monotherapy | Reduced in vitro susceptibility | nih.gov |

| In vitro Cell Culture | HIV-1 | K65R | Not specified | 1.9- to 4.1-fold increase in EC50 | asm.org |

| In vitro Cell Culture | HIV-1 | M184I followed by K65R | M184I appeared first at low drug concentrations | Not specified | nih.govasm.org |

| In vitro Cell Culture | HIV-1 | K65R + M184V/I | Selected at higher drug concentrations | Not specified | nih.govasm.org |

Research Findings on TDF Resistance Evolution in HBV Models

| Research Model | Key Mutations | Fold Change in Tenofovir Susceptibility | Reference |

| In vitro Cell Culture | rtA194T + rtL180M + rtM204V | Modest increase in EC50 | |

| In vitro Cell Culture | rtA194T | Did not confer resistance | |

| Clinical Isolates & In vitro | rtS106C + rtH126Y + rtD134E + rtL269I | Associated with tenofovir resistance | nih.gov |

Mechanistic Drug Interactions Involving Tenofovir Disoproxil Fumarate

Interactions with Drug Transporters

The absorption, distribution, and elimination of TDF and tenofovir (B777) are significantly mediated by several drug transporter proteins.

Substrate and Inhibitory Effects on P-glycoprotein (ABCB1)

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is an efflux transporter that plays a crucial role in limiting the intestinal absorption of its substrates. nih.govwikipedia.org TDF has been identified as a substrate for P-gp. nih.govnih.gov This interaction can influence the oral bioavailability of TDF. In-vitro and in-situ studies have confirmed that TDF is a substrate of ABCB1, which can actively transport the prodrug out of cells, potentially reducing its absorption. nih.gov However, tenofovir itself is not a substrate for P-gp. nih.govresearchgate.net Some studies suggest that the interaction between TDF and P-gp might be complex, with some conflicting reports on its inhibitory effects. nih.gov

Substrate and Inhibitory Effects on Breast Cancer Resistance Protein (BCRP/ABCG2)

Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, is another important efflux transporter involved in drug disposition. nih.govnih.gov Similar to its interaction with P-gp, TDF is also a substrate for BCRP. nih.govnih.gov In-vitro studies have demonstrated that TDF is transported by BCRP, which can limit its cellular uptake and transplacental passage. nih.gov Tenofovir, the active form, is not considered a significant substrate for BCRP. nih.govresearchgate.net There is evidence to suggest that both TDF and its alternative prodrug, tenofovir alafenamide (TAF), are substrates of BCRP. nih.gov

Involvement of Multidrug Resistance-Associated Protein 2 (MRP2)

Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is an efflux transporter primarily located in the liver and kidneys. wikipedia.org Studies have investigated the role of MRP2 in the disposition of TDF and its metabolites. While some research indicates that TDF is an inhibitor of MRP2, other studies have shown that MRP2 does not have a significant modulatory effect on the intestinal disposition of tenofovir and its monoester metabolite. nih.govnih.govcapes.gov.br However, the inhibition or absence of MRP2 has been shown to significantly reduce the hepatobiliary elimination of tenofovir and its metabolites, leading to increased systemic exposure. nih.gov There are also suggestions that tenofovir itself might inhibit MRP2, which could contribute to certain drug interactions, such as the one observed with didanosine. nih.govresearchgate.net

Role of Organic Anion Transporters (OAT1, OAT3, SLC22A6) in Renal Disposition and Interactions

The renal elimination of tenofovir is a critical aspect of its pharmacokinetics and is primarily mediated by Organic Anion Transporters (OATs). Tenofovir is actively secreted into the urine via the proximal tubules of the kidney. nih.govfrontiersin.org Specifically, tenofovir is a substrate for human Organic Anion Transporter 1 (OAT1; SLC22A6) and, to a lesser extent, OAT3 (SLC22A8). nih.govbohrium.comdrugbank.com OAT1 is considered the major renal transporter for tenofovir. bohrium.comdrugbank.com Co-administration of drugs that are also substrates or inhibitors of OAT1 can lead to clinically significant drug interactions by competing for active tubular secretion, potentially increasing the plasma concentration of tenofovir and/or the co-administered drug. nih.govfrontiersin.org This is a key mechanism for several known drug interactions with TDF.

| Transporter | Role in Tenofovir/TDF Disposition |

| P-glycoprotein (ABCB1) | TDF is a substrate. nih.govnih.gov May limit oral absorption of TDF. nih.gov |

| BCRP (ABCG2) | TDF is a substrate. nih.govnih.gov May limit cellular uptake and transplacental passage of TDF. nih.gov |

| MRP2 (ABCC2) | TDF is an inhibitor. nih.gov Inhibition of MRP2 reduces hepatobiliary elimination of tenofovir, increasing systemic exposure. nih.gov |

| OAT1 (SLC22A6) | Tenofovir is a major substrate. bohrium.comdrugbank.com Mediates active renal secretion of tenofovir. nih.govfrontiersin.org |

| OAT3 (SLC22A8) | Tenofovir is a substrate, but to a lesser extent than OAT1. nih.govbohrium.comdrugbank.com |

Interactions with Drug Metabolizing Enzymes

In contrast to its significant interactions with drug transporters, TDF has a minimal relationship with the major drug-metabolizing enzyme system.

Lack of Interaction with Cytochrome P450 Enzymes

Tenofovir disoproxil fumarate (B1241708) and its active form, tenofovir, are not metabolized by the cytochrome P450 (CYP450) enzyme system. nih.govdrugbank.comnih.gov In vitro and in vivo studies have consistently shown that tenofovir is not a substrate, inducer, or inhibitor of human CYP450 enzymes. nih.govnih.gov This lack of interaction with the CYP450 pathway means that TDF has a low potential for drug-drug interactions with medications that are metabolized by these enzymes. frontiersin.orgnih.gov This characteristic is a significant advantage in combination antiretroviral therapy, where multiple drugs are often co-administered. nih.gov

Hydrolysis by Esterases (Carboxylesterases, Phosphodiesterases)

TDF is a prodrug, meaning it is administered in an inactive form and must be metabolically converted to the active antiviral agent, tenofovir. This bioactivation is a two-step hydrolysis process mediated by esterases.

Following oral administration, TDF is absorbed and rapidly hydrolyzed in the gut, liver, and blood. nih.gov The initial and primary step is catalyzed by carboxylesterases (CES). nih.gov Humans possess two major carboxylesterases, CES1 and CES2. CES2 is the predominant form in the intestinal tract, where it initiates the hydrolysis of TDF. nih.gov CES1, which is highly expressed in the liver, also contributes to this process. nih.gov This initial hydrolysis cleaves one of the disoproxil ester groups, yielding an intermediate metabolite known as tenofovir monoester. nih.govresearchgate.net

The second step in the hydrolysis cascade involves the action of phosphodiesterases. nih.gov These enzymes cleave the remaining ester linkage in the tenofovir monoester, releasing the active drug, tenofovir. researchgate.net While the critical role of phosphodiesterases in this final activation step is acknowledged, the specific phosphodiesterase isozymes involved in human TDF metabolism have not been definitively identified in the available research.

This enzymatic conversion is crucial for the drug's efficacy, as tenofovir itself has poor oral bioavailability. The disoproxil fumarate moiety enhances the lipophilicity of the molecule, facilitating its absorption across the intestinal epithelium.

Impact of Co-administered Compounds on Tenofovir Disposition at a Molecular Level

The concentration of tenofovir in the body can be significantly influenced by co-administered drugs. These interactions occur primarily at the level of drug transporters in the intestines and kidneys, rather than through the cytochrome P450 enzyme system, which is not involved in tenofovir's metabolism. drugbank.com

Several antiretroviral drugs, particularly protease inhibitors, have been shown to increase tenofovir exposure. For instance, co-administration of TDF with lopinavir/ritonavir has been found to increase the area under the curve (AUC) of tenofovir by 32% and the maximum concentration (Cmax) by 15%. nih.gov Similarly, co-administration with atazanavir can increase tenofovir's AUC by as much as 37% and its Cmax by 34%. nih.govnih.gov

The molecular basis for these interactions often involves the inhibition of efflux transporters in the gastrointestinal tract, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). TDF is a substrate for both of these transporters, which actively pump the drug out of intestinal cells and back into the gut lumen, thereby reducing its absorption. When a co-administered drug inhibits P-gp and/or BCRP, the efflux of TDF is reduced, leading to increased absorption and higher systemic concentrations of tenofovir.

Furthermore, interactions can occur at the level of renal transporters, which are responsible for the elimination of tenofovir from the body. Tenofovir is actively secreted into the urine by organic anion transporters (OATs), specifically OAT1 and to a lesser extent OAT3, located on the basolateral membrane of renal proximal tubule cells. nih.gov Multidrug resistance proteins (MRPs), such as MRP2 and MRP4, are involved in the efflux of tenofovir from these cells into the tubular lumen for excretion. nih.govwikipedia.org

The following table summarizes the impact of various co-administered compounds on tenofovir pharmacokinetics at a molecular level:

| Co-administered Compound | Effect on Tenofovir Pharmacokinetics | Molecular Mechanism of Interaction |

| Lopinavir/Ritonavir | ↑ Tenofovir AUC by 32%↑ Tenofovir Cmax by 15% nih.gov | Inhibition of renal clearance (potential inhibition of MRP2 and MRP4). nih.govnih.gov |

| Atazanavir | ↑ Tenofovir AUC by up to 37%↑ Tenofovir Cmax by up to 34% nih.govnih.gov | Inhibition of P-gp and BCRP in the intestine, leading to increased absorption. nih.gov |

| Darunavir/Ritonavir | ↑ Tenofovir AUC by 22% nih.gov | Inhibition of P-gp and BCRP in the intestine. |

| Didanosine | ↑ Didanosine AUC by 44-60% | Competition for renal tubular secretion (potential OAT1 involvement). nih.gov |

| Cidofovir | Potential for increased concentrations of both drugs | Competition for active renal tubular secretion via OAT1 and OAT3. hivguidelines.org |

| High-Dose NSAIDs | Potential for increased tenofovir concentrations | Reduction in renal function and potential competition for renal transporters. |

Advanced Analytical Methodologies in Tenofovir Disoproxil Fumarate Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate, identify, and quantify components within a mixture. For TDF analysis, liquid chromatography techniques are particularly prevalent due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of TDF. It is employed for determining the drug in its pure form, in pharmaceutical dosage forms, and in combination with other antiretroviral agents. core.ac.ukijpba.in The versatility of HPLC allows for the development of specific methods tailored to various analytical needs.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common HPLC mode used for TDF analysis. scispace.com Method development typically involves optimizing the separation on a C18 column, which is a non-polar stationary phase. scispace.comijpsr.com

The mobile phase, a critical component in RP-HPLC, usually consists of a mixture of a polar organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer like phosphate (B84403) buffer. core.ac.ukijpsr.com The pH of the buffer is often adjusted to ensure consistent ionization and retention of the analyte. scispace.com Detection is most commonly performed using a UV detector set at the wavelength of maximum absorbance for TDF, which is approximately 260 nm. core.ac.ukbiotech-asia.org

Validation of these methods is performed according to International Conference on Harmonisation (ICH) guidelines to ensure they are accurate, precise, linear, and specific. core.ac.ukresearchgate.net A typical validated method will demonstrate linearity over a specific concentration range with a high correlation coefficient (r² > 0.99). biotech-asia.orgresearchgate.net Accuracy is confirmed through recovery studies, and precision is established by low relative standard deviation (%RSD) values for repeated measurements. core.ac.ukijpsr.com

Table 1: Examples of Validated RP-HPLC Methods for Tenofovir (B777) Disoproxil Fumarate (B1241708) (TDF) Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Hyper ODS2 C18 core.ac.uk | Agilent TC-C18 ijpsr.com | Phenomenax Luna C18 researchgate.net |

| Mobile Phase | Methanol:Phosphate Buffer (90:10) core.ac.uk | Methanol:Phosphate Buffer (30:70, pH 4) ijpsr.com | Acetonitrile:Methanol:Water (30:50:20 v/v) researchgate.net |

| Flow Rate | 1.2 mL/min core.ac.uk | 1.0 mL/min ijpsr.com | 1.0 mL/min researchgate.net |

| Detection (λmax) | 260 nm core.ac.uk | 261 nm ijpsr.com | 258 nm researchgate.net |

| Retention Time | 2.1 min core.ac.uk | 4.72 min ijpsr.com | 4.15 min researchgate.net |

| Linearity Range | 20-110 µg/mL core.ac.uk | 40-80 µg/mL ijpsr.com | 2-12 µg/mL researchgate.net |

| Accuracy (% Recovery) | 99.7% core.ac.uk | 97.58% ijpsr.com | >98% researchgate.net |

| Precision (%RSD) | 0.7% core.ac.uk | <2% ijpsr.com | <2% researchgate.net |

In HPLC, two primary elution strategies are used: isocratic and gradient.

Isocratic Elution : The composition of the mobile phase remains constant throughout the analytical run. mastelf.com This method is simpler, more reproducible, and generally preferred for routine quality control of simple mixtures or when analyzing a single compound. mastelf.comkromasil.com Many reported HPLC methods for the estimation of TDF in pharmaceutical tablets utilize an isocratic mode for its robustness and simplicity. ijpsr.combiotech-asia.org

Gradient Elution : The composition of the mobile phase is changed over time during the separation. mastelf.com This is typically achieved by varying the ratio of the organic solvent to the aqueous buffer. Gradient elution is particularly useful for analyzing complex samples containing multiple components with different polarities. mastelf.com It helps to shorten the analysis time by eluting strongly retained compounds more quickly and improves peak shape and resolution. kromasil.com For the simultaneous estimation of TDF with other drugs, or for analyzing TDF and its metabolites in biological fluids, a gradient method is often employed to achieve adequate separation from endogenous interferences. nih.govijpcbs.com

The choice between an isocratic and gradient method depends on the complexity of the sample and the analytical goal. For simple purity tests of TDF, an isocratic method is often sufficient, whereas for complex mixtures or bioanalysis, a gradient method is generally necessary. mastelf.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), often referred to as LC-MS/MS, is a highly sensitive and specific analytical technique used for quantifying drugs and their metabolites in complex biological matrices such as human plasma. nih.govoup.com This method combines the superior separation power of UPLC with the precise detection and identification capabilities of tandem mass spectrometry.

In the analysis of TDF, the prodrug is converted in vivo to its active form, tenofovir (TFV). oup.com LC-MS/MS methods are developed to quantify TFV in plasma for pharmacokinetic studies and therapeutic drug monitoring. nih.govbohrium.com The analysis is typically performed on a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). nih.govoup.com MRM enhances specificity by monitoring a specific precursor ion and its characteristic product ion. For tenofovir, the protonated precursor ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 288 is selected and fragmented, with product ions such as m/z 176.1 and 136.1 being monitored for quantification and confirmation. nih.gov

The high sensitivity of LC-MS/MS allows for very low limits of quantification (LLOQ), often in the low ng/mL range, which is essential for bio-analytical applications. nih.gov Methods are validated for linearity, accuracy, precision, matrix effect, and stability to ensure reliable results. oup.com

Table 2: UPLC-MS/MS Parameters for Tenofovir (TFV) Analysis in Human Plasma

| Parameter | Method 1 nih.gov | Method 2 mdpi.com | Method 3 oup.com |

|---|---|---|---|

| Chromatography | Gradient Elution | HILIC Mode, Gradient | Isocratic Elution |

| Column | Luna C18 | Amino Stationary Phase | C18 |

| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |

| Precursor Ion (m/z) | 288.0 | 288.054 | 288.0 |

| Product Ion(s) (m/z) | 176.1, 136.1 | 176.0, 135.9 | Not Specified |

| Linearity Range | 10 - 640 ng/mL | Not Specified | 3.1 - 1002.0 ng/mL |

| LLOQ | 10 ng/mL | 0.25 ng/mL | 3.1 ng/mL |

High-Performance Liquid Chromatography (HPLC)

Spectrophotometric Methods for Tenofovir Disoproxil Fumarate Analysis

Spectrophotometric methods offer a simpler, cost-effective, and rapid alternative to chromatographic techniques for the quantification of TDF, particularly in bulk drug and simple dosage forms.

UV/Visible spectrophotometry is based on the principle that a substance absorbs light at a specific wavelength. For TDF, the maximum absorbance (λmax) is consistently observed around 260-261 nm. jyoungpharm.orgrroij.com The method involves dissolving a precisely weighed sample of TDF in a suitable solvent and measuring its absorbance at the predetermined λmax.

Various solvents have been used in the development of UV spectrophotometric methods, including triple distilled water, 0.1N Hydrochloric Acid (HCl), and methanol. jyoungpharm.orgrroij.comresearchgate.net The method is validated according to ICH guidelines for linearity, accuracy, and precision. Beer's law, which states that absorbance is directly proportional to concentration, is shown to be obeyed over a defined concentration range, confirmed by a high correlation coefficient. jyoungpharm.orgrroij.com These methods are valued for their simplicity, speed, and low cost, making them suitable for routine quality control analysis of pharmaceutical formulations. rroij.com

Table 3: Summary of UV/Visible Spectrophotometric Methods for TDF Analysis

| Parameter | Method 1 jyoungpharm.org | Method 2 rroij.com | Method 3 researchgate.net | Method 4 wjpsonline.com |

|---|---|---|---|---|

| Solvent | Triple Distilled Water | Methanol / Water | 0.1N HCl | 0.1N H₂SO₄ |

| λmax | 261 nm | 260 nm | 260 nm | 258 nm |

| Linearity Range | 5-90 µg/mL | 10-50 µg/mL | 5-40 µg/mL | 5-40 µg/mL |

| Correlation Coefficient (r²) | 0.9983 | ~1.0 | 0.9999 | 0.9995 |

| Accuracy (% Recovery) | 100.06% | >98% | Not Specified | 99.82 - 100.14% |

Zero Order Derivative Spectroscopy

Zero order derivative spectroscopy is an analytical technique utilized for the quantitative estimation of pharmaceutical compounds. In the context of Tenofovir Disoproxil Fumarate (TDF) research, this method provides a simple, accurate, and precise means for its determination in bulk and pharmaceutical dosage forms. wjpsonline.com

The fundamental principle of this method involves measuring the absorbance of a substance at its wavelength of maximum absorption (λmax) without any mathematical treatment of the spectral data. For Tenofovir Disoproxil Fumarate, a study demonstrated that it exhibits a maximum absorption at 258 nm when dissolved in 0.1 N Sulfuric Acid. wjpsonline.com This wavelength is used for its quantification. The method has been validated according to International Conference on Harmonisation (ICH) guidelines, confirming its suitability for routine analysis. wjpsonline.com

Research findings indicate a direct relationship between the concentration of TDF and its absorbance at this wavelength, demonstrating the method's linearity over a specified concentration range. wjpsonline.com A typical study established linearity in the concentration range of 5-40 μg/ml, with a correlation coefficient (r²) of 0.9995, indicating a strong linear relationship. wjpsonline.com The regression equation from this study was determined to be Y = 0.0243X + 0.0134. wjpsonline.com

Characterization of Impurities and Degradation Products

The identification and characterization of impurities and degradation products are crucial for ensuring the quality and stability of active pharmaceutical ingredients (APIs) like Tenofovir Disoproxil Fumarate. Regulatory guidelines, such as those from the ICH, mandate the identification and quantification of impurities above a certain threshold (typically 0.1%). derpharmachemica.com

Impurities in TDF can originate from the synthetic process or from the degradation of the drug substance under various stress conditions like heat, hydrolysis, and oxidation. derpharmachemica.comrsc.orgnih.gov Comprehensive studies have been conducted to isolate and elucidate the structures of these compounds using advanced analytical techniques. These include Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Forced degradation studies are performed to understand the stability of TDF. These studies involve exposing the drug to acidic, alkaline, oxidative, and thermal stress. ajprd.comijpsr.com For example, TDF is more susceptible to degradation under alkaline conditions compared to acidic conditions. ijpsr.com Thermal degradation at 60°C for 8 hours has been shown to produce at least five distinct degradation products (DP-1 to DP-5). nih.gov

The characterization of these impurities and degradation products is essential for quality control in the manufacturing process of TDF. derpharmachemica.comnih.gov

| Impurity/Degradation Product Name | Chemical Name/Description | Origin | Reference |

|---|---|---|---|

| Tenofovir Isoproxil Monoester | ({[(R)-1-(6-Amino-9H-purin-9-yl) propan-2-yloxy] methyl} (hydroxy) phosphoryloxy) methyl isopropyl carbonate | Process Impurity / Hydrolysis Degradation Product | derpharmachemica.comresearchgate.net |

| Mono-POC Methyl Tenofovir | O-(Isopropoxycarbonyloxymethyl)-O-methyl-{(R)-[1-(6-amino-9H-purin-9-yl) propan-2-yloxy]}methylphosphonate | Process Impurity | derpharmachemica.com |

| Mono-POC Ethyl Tenofovir | O-(Isopropoxycarbonyloxymethyl)-O-ethyl-{(R)-[1-(6-amino-9H-purin-9-yl) propan-2-yloxy]}methylphosphonate | Process Impurity | derpharmachemica.com |

| Mono-POC Isopropyl Tenofovir | O-(Isopropoxycarbonyloxymethyl)-O-isopropyl-{(R)-[1-(6-amino-9H-purin-9-yl) propan-2-yloxy]}methyl phosphonate (B1237965) | Process Impurity | derpharmachemica.com |

| Tenofovir Disoproxil Carbamate | O, O-Bis (isopropoxycarbonyloxymethyl){(R)-1-[(6-isopropoxycarbonyl amino)- 9H-purin-9yl] propan-2-yloxy]}methylphosphonate | Process Impurity | derpharmachemica.com |

| DP-1, DP-2, DP-3, DP-4, DP-5 | Five distinct thermal degradants | Thermal Degradation | nih.gov |

| Acid Degradation Product | Degradation observed under 0.1N HCl (10.95% - 13.17%) | Acid Hydrolysis | ajprd.comijpsr.com |

| Alkali Degradation Product | Degradation observed under 0.1N NaOH (10.6% - 20.49%) | Alkaline Hydrolysis | ajprd.comijpsr.com |

| Oxidative Degradation Product | Degradation observed with hydrogen peroxide (12.22%) | Oxidation | ajprd.com |

Pharmaceutical Sciences Research and Novel Drug Delivery Systems for Tenofovir Disoproxil Fumarate

Strategies to Enhance Oral Bioavailability

The oral bioavailability of TDF is relatively low, primarily due to its degradation in the gastrointestinal tract and active removal by efflux transporters. nih.govnih.govresearchgate.net This has spurred research into strategies that can protect the drug and facilitate its absorption.

TDF is an ester prodrug designed to improve the absorption of the active drug, tenofovir (B777). nih.govipindexing.com However, it is susceptible to premature hydrolysis by intestinal carboxylesterases, which cleaves the ester groups and converts TDF back to tenofovir before it can be effectively absorbed. researchgate.netresearchgate.net This intestinal metabolism is a significant factor limiting TDF's bioavailability. researchgate.net

To counter this, researchers have investigated the co-administration of TDF with esterase inhibitors. Studies using human and rat intestinal extracts have shown that inhibiting these enzymes can protect TDF from degradation. nih.govnih.gov For instance, the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) was found to be highly effective, significantly increasing the half-life of TDF in these extracts. nih.gov The generally-recognized-as-safe (GRAS) excipient propylparaben has also demonstrated a substantial protective effect against TDF hydrolysis. nih.govnih.gov These findings indicate that carboxylesterases play a crucial role in the intestinal hydrolysis of TDF and that their inhibition is a viable strategy to enhance bioavailability. nih.gov

Table 1: Effect of Esterase Inhibitors on TDF Half-Life in Intestinal S9 Extracts

| Inhibitor | Intestinal Extract | TDF Half-Life (minutes) |

|---|---|---|

| bis-para-nitrophenylphosphate (BNPP) | Human | 81 ± 20 |

| bis-para-nitrophenylphosphate (BNPP) | Rat | 44 ± 7 |

| Ester Mix EM1 | Human | 23.6 ± 2.3 |

| Ester Mix EM1 | Rat | 4.7 ± 0.4 |

| Propylparaben (PP) | Human | 20.1 ± 1.8 |

| Propylparaben (PP) | Rat | 3.5 ± 0.4 |

Data sourced from research on the protection of TDF from hydrolysis in intestinal extracts. nih.gov

Beyond enzymatic degradation, the absorption of TDF is limited by the action of efflux transporters in the intestinal wall, such as P-glycoprotein (P-gp). researchgate.netasm.org These transporters actively pump absorbed drug molecules back into the intestinal lumen, thereby reducing the net amount that enters systemic circulation. researchgate.net In vitro studies using Caco-2 and Madin-Darby canine kidney (MDCK) cell monolayers have confirmed that TDF is a substrate for P-gp. nih.govnih.govasm.org

The use of efflux pump inhibitors has been shown to significantly increase the transport of TDF across these cell layers. nih.govnih.gov Research has demonstrated that combining esterase and efflux inhibitors can produce a synergistic effect on TDF absorption. nih.gov For example, a combination of the ester mix EM1 and the potent P-gp inhibitor GF120918 resulted in a 38.7-fold increase in the apical-to-basolateral transport of TDF across Caco-2 cells. nih.govnih.gov Similarly, a combination of the GRAS excipients propylparaben and d-a-tocopheryl polyethylene glycol 1000 succinate (TPGS) increased TDF transport by 22.8-fold. nih.govnih.gov Pharmacokinetic studies in rats confirmed these in vitro findings, showing that co-administration of TDF with GRAS esterase and efflux inhibitors led to a 1.5- to 2.1-fold increase in the area under the curve (AUC), confirming enhanced bioavailability. nih.govnih.gov

Formulation Design for Optimized Drug Release

The design of the final dosage form is critical for ensuring consistent and effective drug release. Research has explored various formulation strategies for TDF, ranging from conventional tablets to novel delivery platforms.

Immediate-release tablets are the most common oral dosage form for TDF. who.int The goal of formulation development is to create a stable tablet that disintegrates and releases the drug rapidly for absorption. slideshare.net The wet granulation method has been found to be a suitable manufacturing process for TDF tablets. slideshare.netiajps.com

Key to these formulations is the selection of appropriate excipients. Superdisintegrants, such as Croscarmellose sodium and Sodium starch glycollate, are employed to ensure the tablet breaks down quickly upon contact with gastrointestinal fluids. ipindexing.comslideshare.netiajps.com Binders like povidone K-30 are used to ensure the tablet has adequate hardness and doesn't crumble during handling. slideshare.net Studies have shown that the choice and concentration of the disintegrant significantly impact the drug release rate. slideshare.net Optimized formulations have demonstrated high drug release, with some achieving over 97% release within 45 minutes and others showing 99.3% release in just 25 minutes, comparable to the innovator product. ipindexing.comslideshare.net

Table 2: Representative Data from TDF Immediate Release Tablet Formulation Studies

| Formulation ID | Key Excipients | Manufacturing Process | Drug Release Profile |

|---|---|---|---|

| F5 | Croscarmellose sodium (disintegrant), Povidone K-30 (binder) | Wet Granulation | 97.45% release in 45 minutes slideshare.net |

To bypass the challenges of intestinal degradation and first-pass metabolism, researchers have explored alternative delivery routes. rjptonline.org Fast-dissolving buccal patches represent a novel approach, allowing the drug to be absorbed directly into the bloodstream through the oral mucosa. rjptonline.orgresearchgate.net This method has the potential to improve bioavailability and provide a more rapid onset of action. ijpbs.com

These patches are typically prepared using a solvent casting method, where the drug is dissolved or dispersed in a solution of a film-forming polymer, such as Hydroxypropyl methylcellulose (HPMC). rjptonline.org The inclusion of superdisintegrants like croscarmellose is critical to ensure the patch dissolves quickly in the mouth. rjptonline.org In vitro studies have shown that these buccal films can exhibit fast drug release, with complete release observed within 5 hours. rjptonline.org This delivery system offers a promising alternative for TDF administration, particularly for patients who have difficulty swallowing tablets. ijpbs.com

Advanced Delivery Systems for Targeted Research Applications

Beyond conventional formulations, advanced drug delivery systems are being investigated to further enhance the therapeutic potential of TDF. A primary focus of this research is the use of nanotechnology to improve drug delivery. nih.gov Nanoparticle-based systems offer the potential for site-specific targeting, controlled release, and improved drug stability. nih.gov

Researchers have explored encapsulating TDF into various types of nanoparticles, such as those made from the polymer poly(epsilon-caprolactone) (PCL) or silver nanoparticles (AgNPs). tandfonline.comresearchgate.netconsensus.app Encapsulation can protect TDF from degradation and modify its pharmacokinetic profile. researchgate.net Studies have shown that TDF can be loaded into PCL nanoparticles with an encapsulation efficiency of up to 46%. researchgate.net Importantly, this encapsulation not only preserves but can even enhance the drug's antiviral potency. researchgate.net These advanced delivery systems are being investigated as a potential modality to deliver TDF to anatomical virus reservoirs that are difficult to reach with conventional formulations. tandfonline.com

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Tenofovir Disoproxil Fumarate (B1241708) | TDF |

| Tenofovir | TFV |

| bis-para-nitrophenylphosphate | BNPP |

| Propylparaben | PP |

| P-glycoprotein | P-gp |

| d-a-tocopheryl polyethylene glycol 1000 succinate | TPGS |

| Croscarmellose sodium | |

| Sodium starch glycollate | |

| Povidone K-30 | |

| Hydroxypropyl methylcellulose | HPMC |

| Poly(epsilon-caprolactone) | PCL |

Nanostructured Lipid Carriers (NLCs) for Enhanced Delivery

Nanostructured Lipid Carriers (NLCs) have been investigated as a promising strategy to enhance the delivery of Tenofovir Disoproxil Fumarate (TDF), particularly for targeting the central nervous system (CNS), a significant reservoir for HIV. nih.gov NLCs are composed of a blend of solid and liquid lipids, a structure that offers advantages over other lipid-based nanoparticles like solid lipid nanoparticles (SLNs) by improving drug encapsulation, loading capacity, and long-term stability. nih.gov

Research has focused on developing TDF-loaded NLCs to bypass the blood-brain barrier (BBB), which typically hinders TDF's effectiveness in the CNS after systemic administration. One approach involves an intranasal delivery system, creating a direct pathway to the brain. In these studies, NLCs were formulated using a modified emulsion solvent diffusion method. jddtonline.info The composition typically includes a solid lipid like Compritol 888 ATO and a liquid lipid such as oleic acid. jddtonline.info

The physicochemical properties of these TDF-loaded NLCs have been extensively characterized. Formulations, often optimized using methods like the Central Composite Design (CCD), have demonstrated particle sizes well under 150 nm, a key factor for crossing the BBB. jddtonline.info For instance, two optimized formulations, T4 and T5, showed mean diameters of 94.7 ± 15.70 nm and 134.3 ± 9.71 nm, respectively. researchgate.net These nanoparticles were observed to be spherical with a smooth surface and demonstrated good stability, especially under refrigerated conditions. In vitro studies have shown a sustained release profile for TDF from these NLCs.

| Formulation Code | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%EE) |

|---|---|---|---|---|

| T4 | 94.7 ± 15.70 | 0.380 ± 0.024 | -17.0 ± 3.87 | 35.5 ± 1.04 |

| T5 | 134.3 ± 9.71 | 0.358 ± 0.038 | -17.17 ± 1.05 | 34.2 ± 2.78 |

Liposomal Formulations of Tenofovir

Liposomal formulations have been explored as a drug delivery strategy to overcome the low oral bioavailability of tenofovir. nih.govpharmaexcipients.comresearchgate.net Encapsulating tenofovir within liposomes presents a potential method to enhance its delivery and therapeutic efficacy. nih.gov

Studies have involved the preparation of multilamellar liposomes containing tenofovir using the thin film hydration method. researchgate.net These formulations typically consist of lipids such as cholesterol and phospholipon 100H, along with a positive charge-imparting agent like stearylamine. researchgate.net The research indicates that the amount of the charge-imparting agent directly influences the encapsulation efficiency of tenofovir within the liposomes. pharmaexcipients.comresearchgate.net

Two model formulations, designated A and B, were prepared with varying amounts of stearylamine to assess their pharmaceutical characteristics. researchgate.net Formulation A contained 7.5% stearylamine, while Formulation B contained 15%. researchgate.net A key finding from these studies was a significant improvement in drug permeability. When tested using a Caco-2 cell model, the liposomal formulations demonstrated a notable increase in the apparent permeability of tenofovir compared to an oral solution of the drug. pharmaexcipients.com

| Component | Formulation A | Formulation B |

|---|---|---|

| Cholesterol | 50 mg | 50 mg |

| Stearylamine (% of total lipid) | 7.5% | 15% |

| Phospholipon 100H | Amount to make a total lipid pool of 150 mg |

Pre-formulation Studies and Excipient Interactions